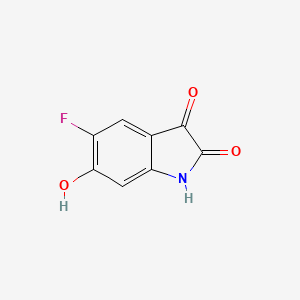

5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a reagent and useful scaffold for the synthesis of complex compounds. It is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds .

Synthesis Analysis

This compound has been shown to be an excellent reaction component and useful intermediate in organic chemistry . It can be used to synthesize various specialty chemicals, such as pesticides and herbicides . It is also used as a building block for the synthesis of drugs and pharmaceuticals .Molecular Structure Analysis

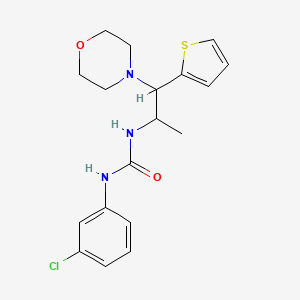

The molecular formula of this compound is C8H4FNO3. Its molecular weight is 181.12 g/mol . The structure can be represented as C1=C2C(=CC(=C1F)O)NC(=O)C2=O .Chemical Reactions Analysis

This compound is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds . It has been shown to be an excellent reaction component and useful intermediate in organic chemistry .Physical and Chemical Properties Analysis

This compound is a fine chemical that can be used for research purposes . It should be stored at 2°C - 8°C, and the container should be closed well .Scientific Research Applications

Antituberculosis Activity

5-Fluoro-1H-indole-2,3-dione derivatives, including thiosemicarbazones, have been synthesized and evaluated for antituberculosis activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory activity, and their antituberculosis activity was further investigated using the Electronic-Topological Method and Artificial Neural Networks (Karalı et al., 2007).

Topical Anti-inflammatory Properties

Studies on the synthesis and properties of fluorinated compounds related to 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione have indicated potential topical anti-inflammatory applications. Certain fluorinated compounds displayed high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).

Fluorophore for Protein Structure Analysis

Research on 5-hydroxyindole, closely related to this compound, has been conducted to explore its potential as a fluorophore for studying protein structure, dynamics, and function. This research included gas-phase and solvent model calculations (Robinson et al., 2009).

Synthesis of Novel Fluorinated Indole Derivatives

Fluorinated indoles, including derivatives of this compound, have been synthesized for potential reactivity, selectivity, and biological activity enhancements. Microwave-assisted synthesis techniques have been employed for efficient production (Shaikh et al., 2018).

Anticancer Potential

5-Fluoro-1H-indole-2,3-dione-3-thiosemicarbazones have shown potential as anticancer agents, particularly against B-lymphoma and chronic myeloid leukemia cell lines. These derivatives have been synthesized and evaluated for their chemotherapeutic potential (Kuruca et al., 2008).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the compound’s diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they have significant molecular and cellular effects .

Safety and Hazards

Properties

IUPAC Name |

5-fluoro-6-hydroxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNSTCMJWWUTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)O)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)

![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)